molecular formula C20H13N3OS2 B2846680 Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- CAS No. 397288-34-5

Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-

Cat. No.: B2846680
CAS No.: 397288-34-5
M. Wt: 375.46
InChI Key: XJTJKWKHGYPETG-XDOYNYLZSA-N
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Description

Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone to form the corresponding Schiff base, which is then cyclized to form the desired product . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS2/c1-23-15-11-10-12-6-2-3-7-13(12)17(15)26-20(23)22-18(24)19-21-14-8-4-5-9-16(14)25-19/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTJKWKHGYPETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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